molecular formula C15H10Br2N4OS B11689821 2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

Cat. No.: B11689821
M. Wt: 454.1 g/mol
InChI Key: UUZDZFURHMZYQO-QGMBQPNBSA-N
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Description

2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine atoms, a phenyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of 3-phenyl-5-sulfanyl-4H-1,2,4-triazole with 2,4-dibromophenol under specific conditions. The reaction is carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The triazole ring and phenolic group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL apart is its specific combination of bromine atoms, phenyl group, and triazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H10Br2N4OS

Molecular Weight

454.1 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Br2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h1-8,22H,(H,20,23)/b18-8+

InChI Key

UUZDZFURHMZYQO-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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